molecular formula C13H7F4NO3 B5603128 1-(4-fluorophenoxy)-4-nitro-2-(trifluoromethyl)benzene

1-(4-fluorophenoxy)-4-nitro-2-(trifluoromethyl)benzene

Cat. No. B5603128
M. Wt: 301.19 g/mol
InChI Key: NJIGJSXNJAZGBD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related fluorinated compounds often involves nucleophilic substitution reactions, where a fluoro-containing aromatic diamine reacts with aromatic dianhydrides. A specific example is the synthesis of soluble fluoro-polyimides, achieved by reacting a fluorine-containing aromatic diamine with aromatic dianhydrides, yielding polyimides with excellent thermal stability and low moisture absorption (Xie et al., 2001).

Molecular Structure Analysis

The molecular structure of fluorinated benzene derivatives has been extensively studied, revealing insights into their conformational preferences. For instance, the crystal structure analysis of related compounds demonstrates how intramolecular interactions, particularly with nitro substituents, influence the overall molecular geometry, affecting properties like solubility and reactivity (Gopal et al., 1980).

Chemical Reactions and Properties

Fluorinated benzene compounds undergo various chemical reactions, including nucleophilic aromatic substitution, which can introduce different functional groups into the molecule, thereby altering its chemical properties. Such reactions facilitate the synthesis of diverse compounds with potential applications in material science and pharmaceuticals (Ludwig et al., 2002).

Physical Properties Analysis

The physical properties of fluorinated compounds, including 1-(4-fluorophenoxy)-4-nitro-2-(trifluoromethyl)benzene, are significantly influenced by their molecular structure. The presence of fluorine atoms contributes to high thermal stability and low moisture absorption, which are crucial for applications in high-performance materials (Yin et al., 2005).

Chemical Properties Analysis

The chemical properties of fluorinated benzene derivatives are characterized by their reactivity towards various chemical reagents. The fluorine atoms significantly impact the electron distribution within the molecule, affecting its reactivity in nucleophilic substitution reactions and its ability to form stable polymers with desirable mechanical and thermal properties (Gao et al., 2014).

properties

IUPAC Name

1-(4-fluorophenoxy)-4-nitro-2-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F4NO3/c14-8-1-4-10(5-2-8)21-12-6-3-9(18(19)20)7-11(12)13(15,16)17/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJIGJSXNJAZGBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F4NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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